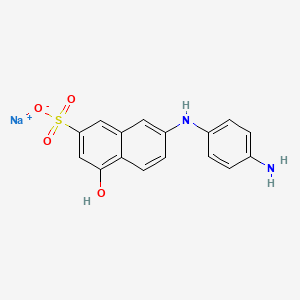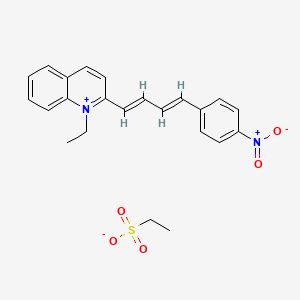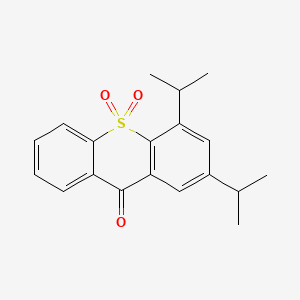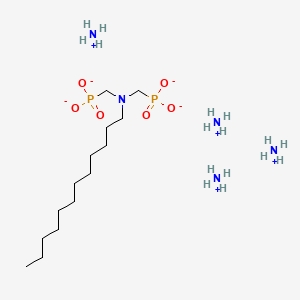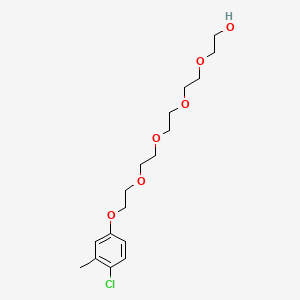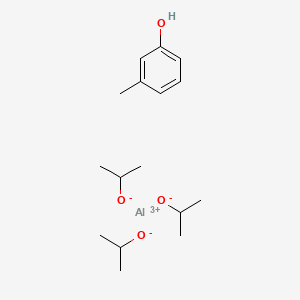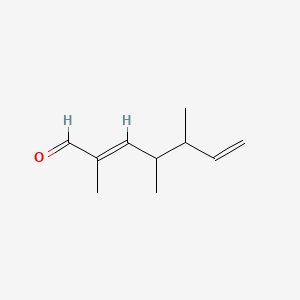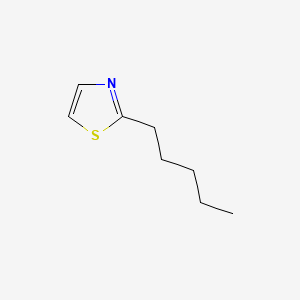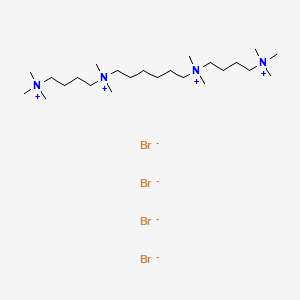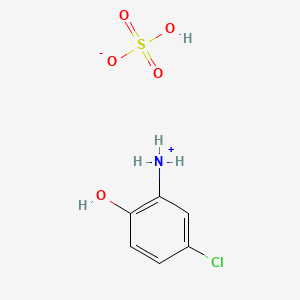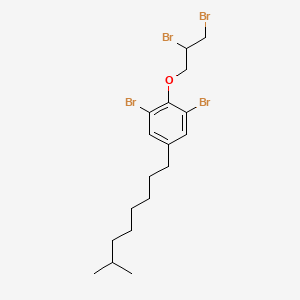
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-isononylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 298-358-8, also known as 2,4,6-tris(tert-butyl)phenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This compound is characterized by its phenolic structure with three tert-butyl groups attached to the benzene ring. It is commonly used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(tert-butyl)phenol typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product. The reaction conditions generally include a temperature range of 0-5°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,4,6-tris(tert-butyl)phenol follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to isolate the product. The process is designed to maximize yield and minimize waste, ensuring cost-effectiveness and environmental compliance.
化学反应分析
Types of Reactions
2,4,6-tris(tert-butyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions are common, using catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related derivatives.
Substitution: Various alkylated or arylated phenols.
科学研究应用
2,4,6-tris(tert-butyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the production of plastics, rubber, and lubricants to enhance their stability and longevity.
作用机制
The antioxidant properties of 2,4,6-tris(tert-butyl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to stabilize free radicals. The tert-butyl groups enhance the stability of the phenoxyl radical formed after hydrogen donation, making the compound an effective antioxidant.
相似化合物的比较
2,4,6-tris(tert-butyl)phenol can be compared with other phenolic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). While all these compounds share a similar mechanism of action, 2,4,6-tris(tert-butyl)phenol is unique due to its three tert-butyl groups, which provide greater steric hindrance and enhance its stability as an antioxidant. This makes it particularly effective in applications where long-term stability is required.
List of Similar Compounds
- Butylated hydroxytoluene (BHT)
- Butylated hydroxyanisole (BHA)
- 2,6-di-tert-butylphenol
属性
CAS 编号 |
93803-84-0 |
|---|---|
分子式 |
C18H26Br4O |
分子量 |
578.0 g/mol |
IUPAC 名称 |
1,3-dibromo-2-(2,3-dibromopropoxy)-5-(7-methyloctyl)benzene |
InChI |
InChI=1S/C18H26Br4O/c1-13(2)7-5-3-4-6-8-14-9-16(21)18(17(22)10-14)23-12-15(20)11-19/h9-10,13,15H,3-8,11-12H2,1-2H3 |
InChI 键 |
JKIMWDARXDKEKI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCC1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




